molecular formula C9H14ClF2NO3 B6220634 methyl 9,9-difluoro-3-oxa-7-azabicyclo[3.3.1]nonane-1-carboxylate hydrochloride CAS No. 2758002-29-6

methyl 9,9-difluoro-3-oxa-7-azabicyclo[3.3.1]nonane-1-carboxylate hydrochloride

Cat. No.: B6220634
CAS No.: 2758002-29-6
M. Wt: 257.7
InChI Key:
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Description

Methyl 9,9-difluoro-3-oxa-7-azabicyclo[331]nonane-1-carboxylate hydrochloride is a synthetic organic compound known for its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 9,9-difluoro-3-oxa-7-azabicyclo[3.3.1]nonane-1-carboxylate hydrochloride typically involves multiple steps:

    Formation of the Bicyclic Core: The bicyclic core can be synthesized through a cyclization reaction involving a suitable precursor. This step often requires specific catalysts and controlled reaction conditions to ensure the correct formation of the bicyclic structure.

    Introduction of Fluorine Atoms: The difluoro groups are introduced using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or similar reagents. This step is crucial for achieving the desired chemical properties.

    Esterification: The carboxylate group is introduced through an esterification reaction, typically using methanol and an acid catalyst.

    Hydrochloride Formation: The final step involves converting the compound into its hydrochloride salt form, which enhances its stability and solubility.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and high yield. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Methyl 9,9-difluoro-3-oxa-7-azabicyclo[3.3.1]nonane-1-carboxylate hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, which may have distinct properties and applications.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution: Reagents such as nucleophiles (e.g., amines, thiols) can be used under mild to moderate conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the ester group.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, methyl 9,9-difluoro-3-oxa-7-azabicyclo[3.3.1]nonane-1-carboxylate hydrochloride is studied for its potential as a bioactive molecule. It may interact with specific biological targets, making it a candidate for drug development.

Medicine

The compound’s potential medicinal applications include its use as a precursor for the synthesis of pharmaceutical agents. Its unique structure may impart desirable pharmacokinetic and pharmacodynamic properties.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which methyl 9,9-difluoro-3-oxa-7-azabicyclo[3.3.1]nonane-1-carboxylate hydrochloride exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its unique bicyclic structure. This interaction can modulate biological pathways, leading to various effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-oxa-7-azabicyclo[3.3.1]nonane-9-carboxylate hydrochloride: Similar in structure but lacks the difluoro groups.

    9,9-Difluoro-3-oxa-7-azabicyclo[3.3.1]nonane-1-carboxylic acid: Similar core structure but different functional groups.

Uniqueness

Methyl 9,9-difluoro-3-oxa-7-azabicyclo[3.3.1]nonane-1-carboxylate hydrochloride is unique due to the presence of the difluoro groups, which can significantly alter its chemical and biological properties compared to similar compounds. These fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.

This detailed overview provides a comprehensive understanding of methyl 9,9-difluoro-3-oxa-7-azabicyclo[331]nonane-1-carboxylate hydrochloride, covering its synthesis, reactions, applications, and unique characteristics

Properties

CAS No.

2758002-29-6

Molecular Formula

C9H14ClF2NO3

Molecular Weight

257.7

Purity

95

Origin of Product

United States

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